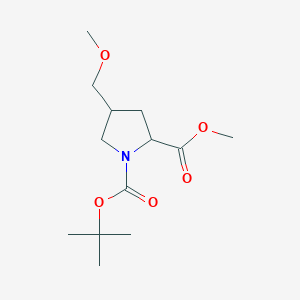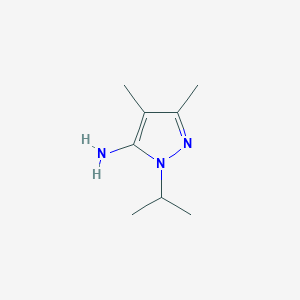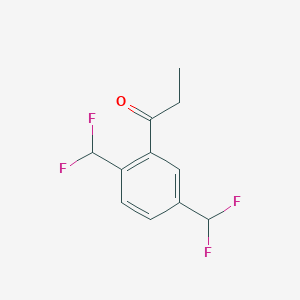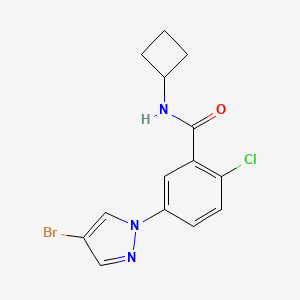
5-(4-Bromo-1H-pyrazol-1-yl)-2-chloro-N-cyclobutylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Bromo-1H-pyrazol-1-yl)-2-chloro-N-cyclobutylbenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-1H-pyrazol-1-yl)-2-chloro-N-cyclobutylbenzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions. The reaction can be catalyzed by various transition metals to improve yield and selectivity.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Chlorination: The benzamide moiety is chlorinated using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Bromo-1H-pyrazol-1-yl)-2-chloro-N-cyclobutylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
5-(4-Bromo-1H-pyrazol-1-yl)-2-chloro-N-cyclobutylbenzamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of cancer, inflammation, and infectious diseases.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Agrochemistry: The compound is explored for its potential use as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action of 5-(4-Bromo-1H-pyrazol-1-yl)-2-chloro-N-cyclobutylbenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or altering its function. This interaction can lead to various biological effects, including cell cycle arrest, apoptosis, or inhibition of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative used in the synthesis of more complex compounds.
2-Chloro-N-cyclobutylbenzamide: A related benzamide derivative with similar structural features.
Uniqueness
5-(4-Bromo-1H-pyrazol-1-yl)-2-chloro-N-cyclobutylbenzamide is unique due to the presence of both bromine and chlorine atoms, as well as the cyclobutyl group
Eigenschaften
Molekularformel |
C14H13BrClN3O |
|---|---|
Molekulargewicht |
354.63 g/mol |
IUPAC-Name |
5-(4-bromopyrazol-1-yl)-2-chloro-N-cyclobutylbenzamide |
InChI |
InChI=1S/C14H13BrClN3O/c15-9-7-17-19(8-9)11-4-5-13(16)12(6-11)14(20)18-10-2-1-3-10/h4-8,10H,1-3H2,(H,18,20) |
InChI-Schlüssel |
HYWQUEPSRHONRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)NC(=O)C2=C(C=CC(=C2)N3C=C(C=N3)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



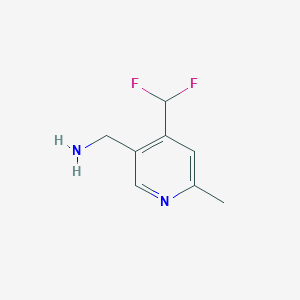
![2,6-Dimethyl-4-[[4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl]methyl]morpholine](/img/structure/B14056576.png)
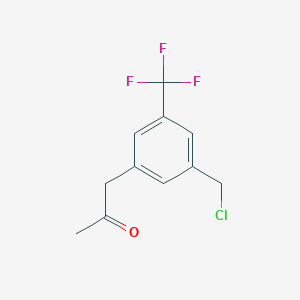
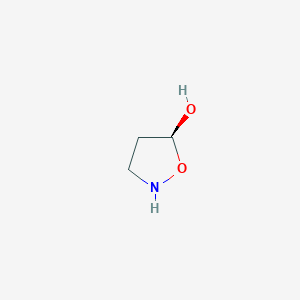
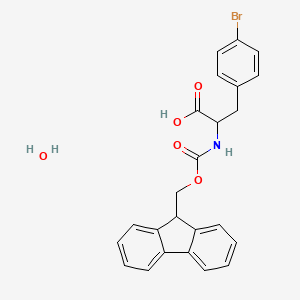

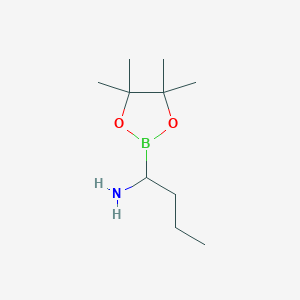
![8-Oxabicyclo[5.1.0]octa-2,4-diene](/img/structure/B14056619.png)
